LogP Differentiation Among Analogs
N,5-Dimethyl-1H-imidazole-4-carboxamide exhibits a computed LogP of 0.1 [1], which is 0.79 log units higher (more lipophilic) than 1-methyl-1H-imidazole-4-carboxamide (LogP −0.69) [2] and 0.60 log units lower (less lipophilic) than 5-methyl-1H-imidazole-4-carboxamide (LogP 0.70) . This positions the N,5-dimethyl compound in an intermediate lipophilicity window that balances aqueous solubility with passive membrane permeability, a property profile that neither monomethyl analog achieves.
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.1 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-4-carboxamide: LogP −0.69; 5-Methyl-1H-imidazole-4-carboxamide: LogP 0.70 |
| Quantified Difference | ΔLogP = +0.79 vs. 1-Me analog; ΔLogP = −0.60 vs. 5-Me analog |
| Conditions | Computed LogP values from public chemical databases (Molaid, Chembase, LookChem) |
Why This Matters
Compounds with LogP values between 0 and 1 are often preferred in early drug discovery for balancing solubility and permeability; the N,5-dimethyl analog uniquely achieves this window among close regioisomers, reducing the need for additional structural optimization for physicochemical properties.
- [1] Molaid compound database. (9ci)-N,5-dimethyl-1H-imidazole-4-carboxamide (CAS 137480-35-4). Computed LogP: 0.1. View Source
- [2] Chembase. 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1). LogP: -0.6850575. View Source
